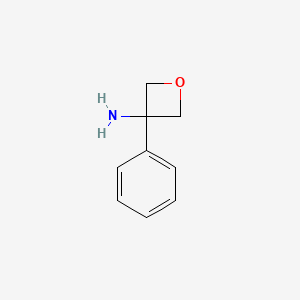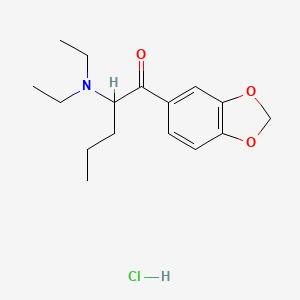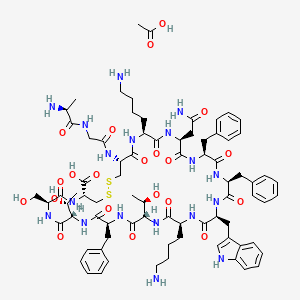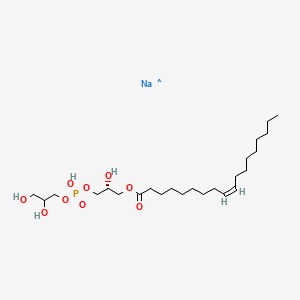
3-Phenyloxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyloxetan-3-amine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The IUPAC name for this compound is 3-phenyl-3-oxetanamine .
Synthesis Analysis
The synthesis of 3-aryloxetan-3-ols, which includes 3-Phenyloxetan-3-amine, has been developed from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one . This method has been shown to be general for a large number of aromatic and heteroaromatic groups .Molecular Structure Analysis
The InChI code for 3-Phenyloxetan-3-amine is 1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 . The canonical SMILES structure is C1C(CO1)(C2=CC=CC=C2)N .Chemical Reactions Analysis
Oxetanes, such as 3-Phenyloxetan-3-amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
3-Phenyloxetan-3-amine has a molecular weight of 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 149.084063974 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Photoredox Catalysis : A metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, including applications in synthesizing functionalized alkynes (Ociepa et al., 2018).
Synthesis of Arylurea Derivatives : Utilizing 3-substituted dioxazolones and commercially available amines for the phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives (Chamni et al., 2020).
Curing Systems for Thermosetting Resins : Research on commercially available amines as nucleophilic hardeners for bis-benzoxazine monomers, enhancing the reactivities and material properties of thermosetting resins (Sun et al., 2015).
Enhancing Reactivity of –OH Bearing Molecules : Phloretic acid used in reaction with model molecules like ethylene glycol, creating phenolic groups that are further reacted with bio-based amines to form benzoxazine end-capped molecules (Trejo-Machin et al., 2017).
Site-Selective C–H Arylation : The site-selective γ-arylation of primary alkylamines via a palladium-catalysed C–H bond functionalization process, useful in organic and medicinal chemistry (Liu & Ge, 2016).
Silica Silanization : Optimization of silica silanization by 3-aminopropyltriethoxysilane, relevant in promoting adhesion between silica substrates and organic or metallic materials (Howarter & Youngblood, 2006).
Fluorescence Studies : Investigating the fluorescence of catechol amines and related compounds condensed with formaldehyde, with implications in biochemistry and materials science (Falck et al., 1962).
Epoxy-Amine Kinetics : Mechanistic modeling of epoxy-amine reactions using aniline and phenyl glycidyl ether as model compounds, important in polymer chemistry (Mijovic et al., 1992).
Biobased Amines in Polymer Synthesis : Synthesis of biobased primary and secondary amines and their application as building blocks for material chemistry, particularly in automotive, aerospace, and health applications (Froidevaux et al., 2016).
Amine Resolution Method : A new method for the resolution of amines applied to 3-aminobenzodiazepines, useful in pharmaceutical chemistry (Rittle et al., 1987).
Direcciones Futuras
Oxetanes, including 3-Phenyloxetan-3-amine, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Future research will likely continue to explore the synthesis and reactivity of oxetanes, as well as their relevance to medicinal chemistry programs .
Propiedades
IUPAC Name |
3-phenyloxetan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISUWHJCLGQGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxetan-3-amine | |
CAS RN |
1211567-54-2 |
Source


|
| Record name | 3-phenyloxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)



![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)



